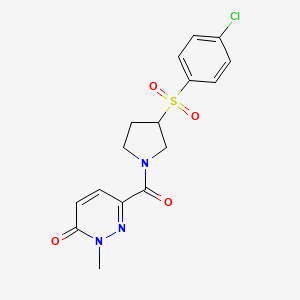

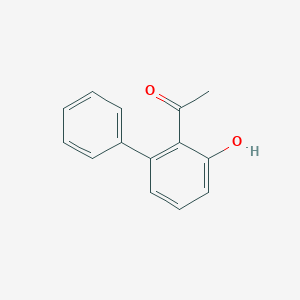

![molecular formula C13H17ClN2O3 B2794958 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride CAS No. 1353958-38-9](/img/structure/B2794958.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride (DHPPM), is an important organic compound that has been used in a variety of scientific research applications. DHPPM is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the biochemical and physiological effects of its components.

Scientific Research Applications

Synthesis and Biological Activity

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride has been actively involved in the synthesis of various bioactive compounds. For instance, Patel et al. (2011) reported its use in synthesizing amide derivatives with antimicrobial properties. These derivatives exhibited modest activity against certain bacteria and fungi strains. The compound's synthesis involves the condensation of acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine (Patel, Agravat, & Shaikh, 2011).

In another study, Mhaske et al. (2014) synthesized a series of derivatives by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine. These compounds were then screened for their in vitro anti-bacterial activity, showing moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Chemical Synthesis and Characterization

The compound has been a crucial intermediate in the synthesis of various chemical entities. Ramesh, Reddy, & Reddy (2006) described its role in an improved one-pot synthesis process for preparing N-(2,3-dihydrobenzo[l,4]dioxin-2carbonyl)piperazine and its hydrochloride, important intermediates in the production of anti-hypertensive drugs like Doxazosin (Ramesh, Reddy, & Reddy, 2006).

Marvanová et al. (2016) synthesized new derivatives involving this compound as a potential dual antihypertensive agent. The study also delved into the structural analysis, confirming protonation of nitrogen atoms in the piperazine ring through solid-state analytical techniques (Marvanová et al., 2016).

Pharmacological Research

Significant research has been conducted on the pharmacological aspects of derivatives of this compound. For example, Yang et al. (2012) synthesized and evaluated a series of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives for their B-Raf inhibitory and anti-proliferation activities, demonstrating potent biological activity against certain cancer cell lines (Yang et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is the α2-Adrenoceptor subtype C (alpha-2C) . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

The compound acts as an antagonist to the alpha-2C adrenoceptor . By binding to this receptor, it prevents the normal neurotransmitter (norepinephrine) from binding, thereby inhibiting the receptor’s usual action and altering the signal transduction pathway .

Biochemical Pathways

The alpha-2C adrenoceptor is part of the G protein-coupled receptor family. When the compound binds to the receptor, it inhibits the coupling of the receptor to its G protein. This prevents the downstream effects of the activated receptor, such as the inhibition of adenylate cyclase, the decrease in cAMP levels, and the subsequent decrease in neurotransmitter release .

Result of Action

By acting as an antagonist to the alpha-2C adrenoceptor, the compound can increase the release of neurotransmitters from sympathetic nerves and adrenergic neurons. This can have various effects depending on the specific location and function of these nerves and neurons .

properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl(piperazin-1-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3.ClH/c16-13(15-5-3-14-4-6-15)10-1-2-11-12(9-10)18-8-7-17-11;/h1-2,9,14H,3-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXTUOANRKUNNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCCO3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2794875.png)

![methyl 4-hydroxy-1-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B2794877.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea](/img/structure/B2794878.png)

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794879.png)

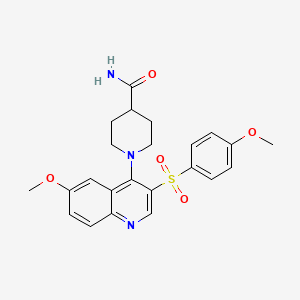

![6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2794882.png)

![2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2794889.png)

![N-(4-acetylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2794893.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2794894.png)